molecular formula C13H7BrF3IO B14114409 2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene

2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene

Cat. No.: B14114409
M. Wt: 443.00 g/mol
InChI Key: UNWZQGCTIZJDKH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 2, a 2-iodophenoxy substituent at position 1, and a trifluoromethyl group at position 4 of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine and bromine atoms enable further functionalization via halogen exchange or nucleophilic substitution .

Properties

Molecular Formula

C13H7BrF3IO

Molecular Weight

443.00 g/mol

IUPAC Name

2-bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7BrF3IO/c14-9-7-8(13(15,16)17)5-6-11(9)19-12-4-2-1-3-10(12)18/h1-7H

InChI Key

UNWZQGCTIZJDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and 2-bromo-4-(trifluoromethyl)benzene.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 2-iodophenol and 2-bromo-4-(trifluoromethyl)benzene, which is facilitated by a palladium catalyst.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups.

Scientific Research Applications

2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Trifluoromethylbenzene Derivatives

a. 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene (CAS: 954236-03-4)

  • Structural Differences: Replaces the 2-iodophenoxy group with a difluoromethoxy group.
  • Reactivity: The difluoromethoxy group is less sterically hindered than 2-iodophenoxy, facilitating faster nucleophilic substitution.
  • Applications: Primarily used in agrochemical research due to its enhanced solubility in nonpolar solvents compared to the iodinated analog .

b. 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene (CAS: 480438-96-8)

  • Structural Differences: Substitutes the 2-iodophenoxy group with a chloromethyl moiety.
  • Reactivity : The chloromethyl group undergoes rapid alkylation or elimination reactions, unlike the stable ether linkage in the target compound. This limits its utility in multi-step syntheses requiring orthogonal reactivity .
  • Safety: Classified as a Category II hazardous substance (UN 1760) due to corrosive and toxic hazards, whereas the target compound’s iodophenoxy group reduces acute toxicity .
Trifluoromethylbenzene Derivatives with Aromatic Ethers

a. 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen)

  • Structural Differences : Contains a nitro group and ethoxy substituent instead of bromine and iodine.
  • Functionality : The nitro group enhances herbicidal activity, making oxyfluorfen a commercial pesticide. In contrast, the target compound’s iodine and bromine atoms are tailored for synthetic versatility rather than bioactivity .
  • Stability : Oxyfluorfen’s nitro group increases susceptibility to photodegradation, whereas the target compound’s halogenated structure offers greater thermal stability .

b. 4-Azido-1-bromo-2-(trifluoromethyl)benzene (C₇H₃BrF₃N₃)

  • Structural Differences: Replaces the 2-iodophenoxy group with an azide moiety.
  • Applications: The azide group enables click chemistry applications (e.g., bioconjugation), whereas the target compound’s iodophenoxy group is optimized for palladium-mediated cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Primary Use Reference
2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene C₁₃H₇BrF₃IO 2-Iodophenoxy, Br, CF₃ Not reported Synthetic intermediate
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene C₈H₄BrF₅O Difluoromethoxy, Br, CF₃ Not reported Agrochemical research
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene C₁₅H₁₁ClF₃NO₄ Ethoxy, nitro, Cl, CF₃ 160–165 (decomposes) Herbicide (oxyfluorfen)
4-Azido-1-bromo-2-(trifluoromethyl)benzene C₇H₃BrF₃N₃ Azide, Br, CF₃ Not reported Bioconjugation chemistry

Key Research Findings

  • Electronic Effects: The trifluoromethyl group in all compounds induces strong electron-withdrawing effects, stabilizing negative charges in intermediates. However, the 2-iodophenoxy group in the target compound creates additional steric hindrance, slowing undesired side reactions in coupling processes .
  • Synthetic Utility : The iodine atom in the target compound enables efficient Ullmann or Buchwald-Hartwig amination reactions, outperforming chloro or bromo analogs in yield and selectivity .
  • Thermal Stability: Derivatives with ether linkages (e.g., iodophenoxy) exhibit higher decomposition temperatures (>200°C) compared to alkyl-substituted analogs (<150°C) .

Biological Activity

2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H6BrF3I
  • Molecular Weight : 336.05 g/mol
  • IUPAC Name : 2-bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene
  • Structure :
    Br C6H3(O C6H4I)(CF3)\text{Br C}_6\text{H}_3(\text{O C}_6\text{H}_4\text{I})(\text{CF}_3)

Antimicrobial Properties

Research indicates that halogenated compounds, including those with bromine and iodine substituents, exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and thus increasing antibacterial efficacy.

  • Case Study : A study on related compounds showed that the introduction of bromine and iodine increased the antimicrobial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentration (MIC) for effective compounds ranged from 0.5 to 2.0 μg/mL, suggesting potent antibacterial properties.

Anticancer Activity

The compound's structural features lend it potential as an anticancer agent. Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Research Findings : In vitro studies demonstrated that derivatives with similar halogenation patterns exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is hypothesized to involve the disruption of cellular signaling pathways related to proliferation and survival.

The biological activity of 2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to inhibit enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors involved in cancer cell signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of 2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene in comparison to structurally similar compounds:

Compound NameAntibacterial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
2-Bromo-1-(2-iodophenoxy)-4-(trifluoromethyl)benzene0.5 - 2.010 - 20
2-Bromo-4-chloroaniline1.0 - 3.015 - 25
Iodoacetate0.8 - 2.5>50

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